

Spectroscopic Data for 6-Nitronaphthalen-2-amine: A Technical Guide

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Compound of Interest

Compound Name: 6-Nitronaphthalen-2-amine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Spectroscopic Characterization of **6-Nitronaphthalen-2-amine**.

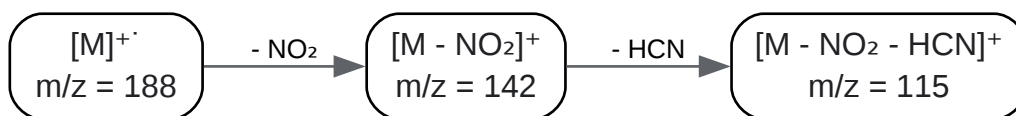
This guide provides a comprehensive overview of the spectroscopic data for **6-Nitronaphthalen-2-amine** (CAS No. 3230-35-1), a key chemical intermediate. While publicly available experimental spectra for this specific isomer are limited, this document compiles predicted data based on established spectroscopic principles and comparative analysis with related isomers. This information is intended to serve as a valuable resource for the identification and characterization of this compound in a laboratory setting.

Introduction

6-Nitronaphthalen-2-amine, with the molecular formula $C_{10}H_8N_2O_2$, is a nitro-substituted naphthalenamine. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the naphthalene core imparts unique electronic properties to the molecule, making it a valuable building block in the synthesis of dyes, pharmaceuticals, and other functional organic materials. Accurate spectroscopic characterization is paramount for confirming the identity and purity of **6-Nitronaphthalen-2-amine** in synthetic processes. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure

The structural formula of **6-Nitronaphthalen-2-amine** is presented below. The numbering of the naphthalene ring is crucial for the assignment of spectroscopic signals.



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Figure 2. Predicted Mass Spectrometry Fragmentation Pathway.

Authoritative Grounding: The fragmentation of aromatic nitro compounds often proceeds through the loss of NO_2 followed by the elimination of small neutral molecules like HCN from the remaining aromatic structure. This provides a logical and verifiable fragmentation pathway.

Experimental Protocols

While specific experimental data for **6-Nitronaphthalen-2-amine** is not readily available in the public domain, the following are general protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of **6-Nitronaphthalen-2-amine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., $DMSO-d_6$, $CDCl_3$) in an NMR tube.
- **Instrument Setup:** Use a standard NMR spectrometer (e.g., 300-500 MHz).
- **1H NMR Acquisition:** Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ^{13}C , a larger number of scans and a longer acquisition time will be necessary.

- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

IR Spectroscopy Protocol

- **Sample Preparation (ATR):** Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Sample Preparation (KBr Pellet):** Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
- **Data Acquisition:** Record the spectrum over the mid-IR range (typically 4000-400 cm^{-1}) using a Fourier-transform infrared (FTIR) spectrometer.
- **Data Processing:** Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.

Mass Spectrometry Protocol

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) for volatile compounds or electrospray ionization (ESI) for less volatile compounds dissolved in a suitable solvent.
- **Data Acquisition:** Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Conclusion

The predicted spectroscopic data presented in this guide provides a foundational understanding for the characterization of **6-Nitronaphthalen-2-amine**. Researchers and scientists can utilize this information to aid in the identification and purity assessment of this compound in their synthetic endeavors. It is anticipated that as this compound is more widely used, experimental data will become available in the public domain, which will serve to validate and refine the predictions made herein.

References

As experimental data for **6-Nitronaphthalen-2-amine** is not widely available in peer-reviewed literature, this section provides references to general spectroscopic principles and data for related compounds.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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